2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity Blood-Brain Barrier Peripheral Selectivity

2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic dihydroquinazolinone derivative with molecular formula C₂₀H₁₉N₃O₃ and molecular weight 349.38 g·mol⁻¹. Its core scaffold incorporates a 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one ring system substituted at the 2-position with a furan-2-ylmethylamino group.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B4389624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4
InChIInChI=1S/C20H19N3O3/c1-25-15-6-4-13(5-7-15)14-9-18-17(19(24)10-14)12-22-20(23-18)21-11-16-3-2-8-26-16/h2-8,12,14H,9-11H2,1H3,(H,21,22,23)
InChIKeyFXMVAIWAXLKLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Structural Identity and Baseline Procurement Profile


2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic dihydroquinazolinone derivative with molecular formula C₂₀H₁₉N₃O₃ and molecular weight 349.38 g·mol⁻¹. Its core scaffold incorporates a 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one ring system substituted at the 2-position with a furan-2-ylmethylamino group [1]. The compound is available as a research screening compound (InterBioScreen ID STOCK1N-48268) and has calculated physicochemical properties that place it within the Lipinski Rule-of-5 compliant space: LogP 2.43, topological polar surface area (tPSA) 77.25 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 5 rotatable bonds [1]. The dihydroquinazolinone class has been explored for diverse biological activities including enzyme inhibition, anticancer applications, and CNS-targeted therapeutics, making this compound a relevant synthetic intermediate for structure–activity relationship (SAR) campaigns [1].

Why Generic Substitution Fails for This Dihydroquinazolinone Scaffold: Quantified Physicochemical Divergence from Closest Analogs


Dihydroquinazolinones bearing different 2-position substituents cannot be substituted interchangeably even when they share the identical 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one core. The evidence presented below shows that replacing the furan-2-ylmethylamino group with benzylamino, amino, or furan-only substituents produces substantial changes in three key physicochemical properties: lipophilicity (LogP shifts by up to 1.4 log units), polar surface area (tPSA differences of up to 25 Ų), and hydrogen-bond acceptor count (differences of 1–2 units) [1]. These variations translate to functionally important differences in membrane permeability, aqueous solubility, metabolic liability, and target‑binding potential—each of which can alter experimental outcomes in enzyme inhibition, ADME profiling, or phenotypic screening. The quantitative comparisons below establish that 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one occupies a distinct property space that cannot be replicated by its closest commercially available analogs [1][2].

Quantitative Differentiation Evidence for 2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one vs. Closest Analogs


Lipophilicity Reduction vs. 2-(Benzylamino) Analog: ~25-Fold Lower LogP for Reduced CNS Permeability

The target compound exhibits a calculated LogP of 2.43 (ChemBase), whereas the 2-(benzylamino) analog—differing solely in the 2-position substituent (furan-2-ylmethyl vs. benzyl)—has a LogP of 3.83 (ChemDiv) [1]. The ΔLogP of –1.4 represents an approximately 25‑fold lower octanol‑water partition coefficient, indicating substantially reduced lipophilicity. This shift is driven by the replacement of the hydrophobic phenyl ring with the oxygen-containing furan heterocycle [1].

Lipophilicity Blood-Brain Barrier Peripheral Selectivity

Polar Surface Area Advantage: ~47% Higher tPSA vs. 2-(Benzylamino) Analog Improves Aqueous Solubility Profile

The target compound has a topological polar surface area (tPSA) of 77.25 Ų, compared with 52.64 Ų for the 2-(benzylamino) analog [1]. The ΔtPSA of +24.61 Ų reflects the introduction of the furan oxygen into the 2-substituent, increasing overall molecular polarity. This 47% higher PSA places the target compound above the typical threshold (60–70 Ų) associated with improved aqueous solubility, while remaining below the 140 Ų ceiling often cited for acceptable oral absorption [1].

Polar Surface Area Solubility Oral Absorption

Reduced Conformational Flexibility: One Fewer Rotatable Bond than 2-(Benzylamino) Analog

The target compound contains 5 rotatable bonds, whereas the 2-(benzylamino) analog contains 6 rotatable bonds [1]. The difference arises because the benzyl group (CH₂–phenyl) possesses an additional rotatable bond compared with the furan‑2‑ylmethyl group, which is intrinsically more constrained [1]. A reduction of one rotatable bond corresponds to an approximate 17% decrease in conformational degrees of freedom.

Rotatable Bonds Conformational Entropy Ligand Efficiency

Furan-Related CYP Liability: Class-Level Evidence for Mechanism-Based CYP1A2 Inactivation vs. Non-Furan Analogs

The furan ring present in the target compound is a well‑established structural alert for mechanism‑based inactivation (MBI) of cytochrome P450 enzymes, particularly CYP1A2. Literature data demonstrate that furan‑containing molecules undergo CYP‑mediated oxidation at the furan double bond, generating reactive epoxide intermediates that covalently modify the enzyme [1]. For instance, the furan‑containing xanthine furafylline causes rapid, irreversible CYP1A2 inactivation, whereas its cyclopentane analog (lacking the furan ring) shows no MBI [1]. By extension, the target compound is predicted to carry a CYP1A2 MBI liability that is absent in the 2‑(benzylamino) analog, which replaces the furan ring with a phenyl group . No direct CYP inhibition assay data are publicly available for this specific compound, and this inference should be verified experimentally for any decision involving metabolic profiling.

Cytochrome P450 Mechanism-Based Inhibition Metabolic Stability

Expanded Hydrogen Bond Acceptor Capacity vs. NKY80: 5 HBA vs. 4 HBA for Additional Target Interaction Possibilities

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), compared with NKY80 (2‑amino‑7‑(furan‑2‑yl)‑7,8‑dihydroquinazolin‑5(6H)‑one), which has 4 HBA and 1 HBD [1][2]. The additional HBA originates from the methoxy oxygen on the 4‑methoxyphenyl substituent, which is absent in NKY80 (NKY80 carries an unsubstituted furan ring at position 7) [2]. This 25% increase in HBA capacity expands the repertoire of potential hydrogen‑bond interactions with protein targets [1][2].

Hydrogen Bonding Target Selectivity Structure-Activity Relationships

Precision Application Scenarios for 2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one


Peripheral Kinase or GPCR Inhibitor Lead Optimization Requiring CNS Sparing

Drug discovery programs targeting peripheral kinases or G‑protein‑coupled receptors (GPCRs) where CNS penetration is undesirable should evaluate this compound. Its LogP of 2.43 and tPSA of 77.25 Ų predict significantly reduced passive blood‑brain barrier permeation compared to the 2‑(benzylamino) analog (LogP 3.83, tPSA 52.64 Ų) [1]. The target compound thus provides a starting scaffold with an intrinsic peripheral‑restriction bias, potentially reducing the need for additional polarity‑introducing structural modifications during lead optimization [1].

Chemical Probe for Investigating Furan-Mediated CYP Inactivation in Quinazolinone Series

The furan ring in the target compound makes it a valuable chemical probe for studying mechanism‑based CYP1A2 inactivation within the dihydroquinazolinone scaffold. By comparing CYP inhibition profiles of this compound with those of the furan‑deficient 2‑(benzylamino) analog (which contains a phenyl ring instead of furan), researchers can isolate and quantify the contribution of the furan moiety to metabolic liability [3]. This application is particularly relevant for metabolism and drug‑drug interaction (DDI) risk assessment teams [3].

Structure–Activity Relationship (SAR) Campaigns Mapping 2‑Position Substituent Effects on Physicochemical Properties

As a compound with a precisely defined 2‑furan‑2‑ylmethylamino substituent, this molecule serves as a key reference point for SAR studies that systematically explore the impact of 2‑position variations (amino, benzylamino, furan‑2‑ylmethylamino) on LogP, tPSA, rotatable bond count, and hydrogen‑bond capacity [1][2]. The quantified property differences reported in Section 3 provide a rational basis for designing focused chemical libraries where the 2‑substituent is the sole variable, enabling clean structure–property relationship (SPR) correlations [1][2].

Enzyme Inhibition Studies Targeting Hydrogen-Bond-Rich Binding Sites

Compared with NKY80, the target compound offers an additional hydrogen‑bond acceptor (5 HBA vs. 4 HBA) via its 4‑methoxyphenyl group [1][2]. This property is advantageous for targets where methoxy‑ or ether‑mediated hydrogen bonding has been identified as a key affinity determinant. For example, in adenylyl cyclase isoform screening campaigns where NKY80 shows AC5‑selective inhibition (IC₅₀ 8.3 µM for AC5, 132 µM for AC3, 1.7 mM for AC2) [2], the target compound may exhibit a shifted selectivity fingerprint due to the additional HBA‑mediated interactions—a hypothesis that can be tested in head‑to‑head biochemical assays [1][2].

Quote Request

Request a Quote for 2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.